molecular formula C15H15BrN4O B2640778 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide CAS No. 1445587-71-2

1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide

Cat. No. B2640778
CAS RN: 1445587-71-2
M. Wt: 347.216
InChI Key: DRKVSICNDTXWBX-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, also known as BRPIM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. BRPIM is a member of the imidazole family of compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide involves its ability to inhibit certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help protect against neurodegenerative diseases such as Alzheimer's disease. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent in vivo. Additionally, the toxicity of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide needs to be further studied to determine its safety for human use.
In conclusion, 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its synthesis method involves the reaction of 4-bromobenzyl cyanide with 1-tert-butyl-1H-imidazole-4-carboxamide in the presence of a base. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Its mechanism of action involves its ability to inhibit certain enzymes and signaling pathways in the body. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has various biochemical and physiological effects, including reducing oxidative stress and inflammation in the brain and inhibiting the growth of cancer cells. One advantage of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential as a therapeutic agent, but its potential toxicity needs to be further studied. There are several future directions for the study of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, including investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its toxicity.

Synthesis Methods

The synthesis method of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide involves the reaction of 4-bromobenzyl cyanide with 1-tert-butyl-1H-imidazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, which can be purified through recrystallization.

Scientific Research Applications

1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(4-bromophenyl)-N-(cyanomethyl)-N-propan-2-ylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c1-11(2)20(8-7-17)15(21)14-9-19(10-18-14)13-5-3-12(16)4-6-13/h3-6,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKVSICNDTXWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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